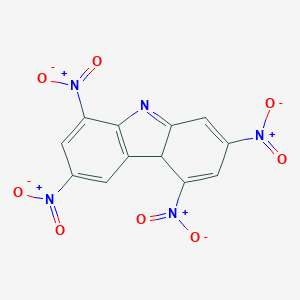
2,4,6,8-tetranitro-4aH-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-tetranitro-4aH-carbazole (TNOC) is a nitroaromatic compound that has been widely studied for its potential applications in various fields such as energetic materials, electronics, and medicine. TNOC has a unique structure that makes it attractive for use in various applications.
Mechanism Of Action
The mechanism of action of 2,4,6,8-tetranitro-4aH-carbazole is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of the caspase pathway, leading to apoptosis in cancer cells.
Biochemical And Physiological Effects
2,4,6,8-tetranitro-4aH-carbazole has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and inflammation. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One advantage of 2,4,6,8-tetranitro-4aH-carbazole is its high energy content, which makes it attractive for use as an energetic material. However, its toxicity and potential for explosive decomposition pose a significant risk in laboratory experiments. Additionally, its high reactivity and instability make it difficult to handle and store.
Future Directions
Future research on 2,4,6,8-tetranitro-4aH-carbazole could focus on its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, research could be conducted to explore its potential use in electronic devices, such as OLEDs and solar cells. Finally, further investigation into its biochemical and physiological effects could provide insights into its potential therapeutic applications.
Synthesis Methods
2,4,6,8-tetranitro-4aH-carbazole can be synthesized by several methods, including the nitration of carbazole or the reaction of 2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane (TNABO) with a strong base. The latter method is preferred due to its high yield and purity.
Scientific Research Applications
2,4,6,8-tetranitro-4aH-carbazole has been extensively studied for its potential use as an energetic material due to its high energy content and stability. It has also been investigated for its use in electronic devices such as OLEDs and solar cells. Additionally, 2,4,6,8-tetranitro-4aH-carbazole has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
16211-09-9 |
|---|---|
Product Name |
2,4,6,8-tetranitro-4aH-carbazole |
Molecular Formula |
C12H5N5O8 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2,4,6,8-tetranitro-4aH-carbazole |
InChI |
InChI=1S/C12H5N5O8/c18-14(19)5-1-7-11-8(13-12(7)10(4-5)17(24)25)2-6(15(20)21)3-9(11)16(22)23/h1-4,11H |
InChI Key |
QCUWCUZSFNSYQW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
2,4,6,8-Tetranitro-4aH-carbazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















